
Nubilactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of Nubilactone A involves the extraction of the seeds of Podocarpus nakaii using ethanol. The ethanol extract is then partitioned with chloroform to obtain the chloroform-soluble fraction. This fraction is subjected to various chromatographic techniques, including column chromatography and preparative thin-layer chromatography, to isolate this compound .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation process from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
Nubilactone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Nubilactone A has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of norditerpenoid lactones.
Biology: This compound exhibits cytotoxic properties, making it a potential candidate for cancer research.
Industry: this compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Nubilactone A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Nubilactone A is similar to other norditerpenoid lactones, such as:
Nagilactone C: Another norditerpenoid lactone isolated from the same plant.
Inumakilactone B: A bisnorditerpenoid lactone with similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its cytotoxic, anti-inflammatory, and antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
41653-86-5 |
|---|---|
Fórmula molecular |
C20H22O8 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl 2-(5-hydroxy-1,6-dimethyl-7,14-dioxo-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-dien-12-yl)propanoate |
InChI |
InChI=1S/C20H22O8/c1-7(17(23)25-4)12-8-5-10-14-19(2,9(8)6-11(21)27-12)16-13(28-16)15(22)20(14,3)18(24)26-10/h5-7,10,12-16,22H,1-4H3 |
Clave InChI |
WJTAQUCBJLHAPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2=CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



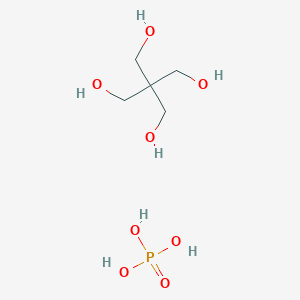

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

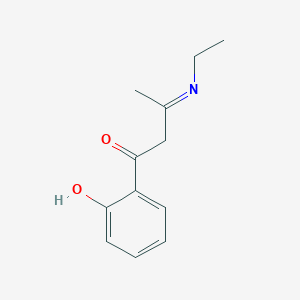


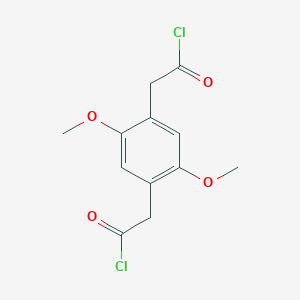
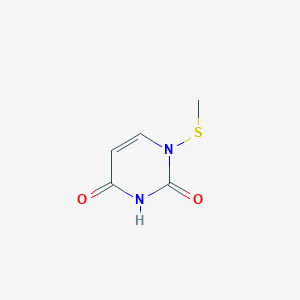
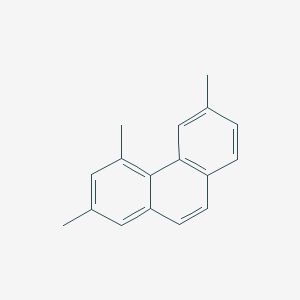
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
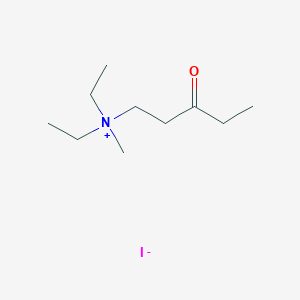
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)
